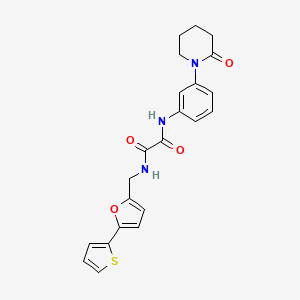![molecular formula C15H17N3O3 B2629841 N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide CAS No. 2034437-45-9](/img/structure/B2629841.png)
N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicide Development
Research into carboxamide derivatives, including those with pyrazine and furan components, has shown promising fungicidal activity. For instance, studies have demonstrated that pyrazine-3-carboxamides and furan-3-carboxamides exhibit high activity against diseases in pot tests and enzyme tests, highlighting their potential in agricultural applications (Masatsugu et al., 2010).
Synthetic Pathways and Theoretical Calculations
The synthesis and theoretical calculation studies of carboxamide and carboxylate derivatives, including those derived from furan compounds, have been extensively researched. These studies not only explore new synthetic routes but also provide insights into the electronic structures of reactants, intermediates, and products, aiding in the development of novel compounds with potential pharmacological applications (İ. Yıldırım & F. Kandemirli, 2005).
Crystal Packing and Aromaticity
The supramolecular effect of aromaticity on crystal packing has been investigated for compounds containing furan and pyrazine structures. Studies show how heteroatom substitution (O to S) in these rings influences π-based interactions and hydrogen bond formations, affecting the supramolecular architecture and potentially impacting the compound's physical properties and applications (Maryam Rahmani et al., 2016).
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(11-5-8-20-10-11)18-12-1-3-13(4-2-12)21-14-9-16-6-7-17-14/h5-10,12-13H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDAGAQIKBCURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
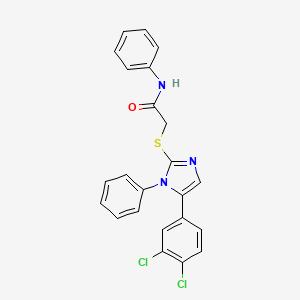

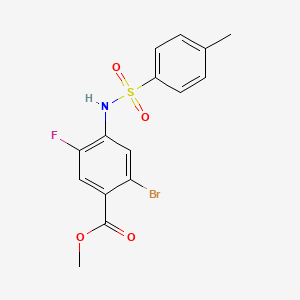
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
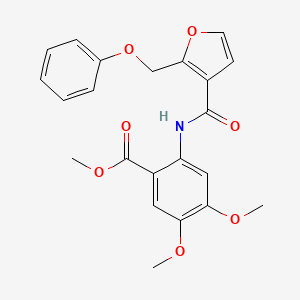
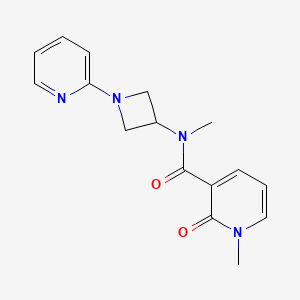

![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
